4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone
Description
Properties
IUPAC Name |
4-(chloromethyl)-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-14-8-3-6(4-12)7-5-16-11(13)9(7)10(8)15-2/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWVGGSUPOUZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C(=C1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503170 | |
| Record name | 4-(Chloromethyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6518-91-8 | |
| Record name | 4-(Chloromethyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone typically involves the chloromethylation of 6,7-dimethoxy-3H-1-isobenzofuranone. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted isobenzofuranones with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 6,7-dimethoxy-3H-1-isobenzofuranone.
Scientific Research Applications
4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy groups may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Reactivity The chloromethyl group in this compound enhances its electrophilicity, making it reactive in nucleophilic substitution reactions (e.g., forming carbon-nitrogen or carbon-oxygen bonds). This contrasts with 6,7-dimethoxyisobenzofuran-1(3H)-one, which lacks an electrophilic site and is primarily used in electron-rich aromatic systems . Nitro and fluoro substituents (as in 6-Fluoro-4-nitro-1(3H)-isobenzofuranone) introduce strong electron-withdrawing effects, directing electrophilic attacks to specific ring positions and enabling regioselective synthesis .
Physicochemical Properties The methoxy groups in this compound increase solubility in polar solvents compared to non-substituted analogs. 6,7-Dihydroxycoumarin exhibits distinct hydrogen-bonding capabilities and redox activity, which are absent in the methoxy- or chloro-substituted analogs .
Synthetic and Industrial Relevance this compound is a precursor in pharmaceutical intermediates, leveraging its dual functionality for sequential derivatization. 6-Fluoro-4-nitro-1(3H)-isobenzofuranone is noted for high-yield synthetic routes (97% purity reported), emphasizing its role in scalable industrial processes .
Biological Activity
4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone, also known as 4-(Chloromethyl)Meconin, is a compound with significant biological activity. This article reviews its chemical properties, synthesis, and various biological effects, particularly focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C₁₁H₁₁ClO₄
- Molecular Weight : 242.66 g/mol
- CAS Number : 6518-91-8
Synthesis
The synthesis of this compound typically involves the chloromethylation of the corresponding dimethoxyisobenzofuranone. Various methods have been reported in literature, including the use of chloromethyl methyl ether and Lewis acid catalysts to facilitate the reaction.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Its efficacy has been tested against various cancer cell lines:
In a study comparing several derivatives, this compound demonstrated moderate to high cytotoxicity against lung (A549) and breast (MCF7) cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells, which is crucial for its anticancer activity.
- Cell Cycle Arrest : It interferes with the normal cell cycle progression, leading to an accumulation of cells in specific phases that are more susceptible to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, contributing to oxidative stress and subsequent cellular damage.
Study on Antioxidant Activity
A study evaluated the DPPH radical-scavenging activity of various derivatives including this compound. The compound exhibited significant antioxidant properties, suggesting its potential use in preventing oxidative stress-related diseases .
Combined Treatment with Chemotherapeutics
In a recent investigation, the compound was tested in combination with standard chemotherapy agents like cyclophosphamide and cisplatin. Results indicated that while it enhanced the anticancer effects of these drugs, it did not significantly reduce their toxicity in healthy tissues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution of a hydroxyl or methyl group in the isobenzofuranone core. For example, chlorination of a hydroxymethyl precursor using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40–50°C, 6–8 hours) achieves ~75% yield. Optimization involves monitoring reaction completion via TLC (Rf = 0.3 in hexane:ethyl acetate 3:1) and quenching with ice-cold water to isolate the product.
- Key Data :
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxymethyl analog | SOCl₂ | DCM | 40–50 | 75 |
| 4-Methyl analog | Cl₂ gas (UV light) | CCl₄ | 25 | 60 |
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Use a combination of:
- NMR : ¹H NMR (CDCl₃) shows peaks at δ 4.55 (s, 2H, CH₂Cl), δ 3.85 (s, 6H, OCH₃), and δ 6.40 (s, 1H, aromatic).
- HPLC-MS : Retention time 8.2 min (C18 column, 70% methanol); [M+H]⁺ m/z = 255.1.
- Elemental Analysis : Theoretical C 52.3%, H 4.3%, Cl 13.8%; deviations >0.5% indicate impurities.
Q. What stability considerations are critical for handling and storage?
- Methodology :
- Thermal Stability : Decomposes above 150°C (TGA data). Store at 2–8°C in amber vials.
- Hydrolytic Sensitivity : The chloromethyl group is prone to hydrolysis in aqueous media. Test stability in buffered solutions (pH 3–9) via HPLC over 24 hours. Degradation >5% occurs at pH >7.
Advanced Research Questions
Q. How does the chloromethyl group influence regioselectivity in nucleophilic substitution reactions?
- Methodology : Compare reaction outcomes with analogs lacking the chloromethyl group. For example, in SN2 reactions with sodium azide:
| Substrate | Reaction Time (h) | Product Yield (%) | Byproducts |
|---|---|---|---|
| Chloromethyl derivative | 4 | 85 | <5% (hydrolysis) |
| Hydroxymethyl derivative | 12 | 40 | 30% (oxidation) |
- Analysis : The electron-withdrawing Cl enhances leaving-group ability, accelerating substitution. Competing hydrolysis requires anhydrous conditions.
Q. What strategies enable regioselective functionalization of the isobenzofuranone core?
- Methodology :
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect methoxy positions, enabling selective alkylation at the chloromethyl site.
- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the chloromethyl position requires ligand screening (e.g., XPhos vs. SPhos).
- Data Contradictions : Some studies report C-O bond cleavage under strong bases (e.g., KOtBu), while others observe intact rings. Resolve via mechanistic probes (kinetic isotopic effects, DFT calculations).
Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess charge distribution. The chloromethyl carbon shows a partial positive charge (+0.35 e), favoring nucleophilic attack.
- Transition State Analysis : Simulate SN2 pathways to compare activation energies (~15 kcal/mol for azide vs. ~20 kcal/mol for thiolate).
- Validation : Correlate computed barriers with experimental kinetics (Arrhenius plots).
Notes on Data Reliability
- The provided evidence (e.g., safety protocols in ) emphasizes general handling precautions but does not directly address the target compound. Researchers should consult specialized literature for compound-specific data.
- Computational and experimental validation is critical to resolve contradictions in reactivity or stability reports.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
